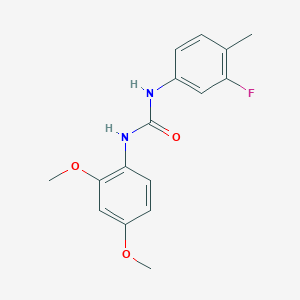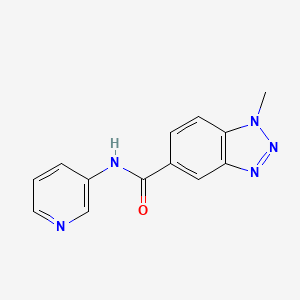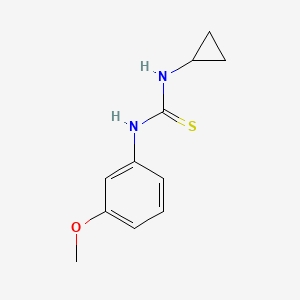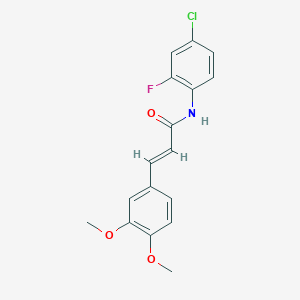
1-(2,4-Dimethoxyphenyl)-3-(3-fluoro-4-methylphenyl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2,4-Dimethoxyphenyl)-3-(3-fluoro-4-methylphenyl)urea is an organic compound that belongs to the class of ureas Ureas are characterized by the presence of a carbonyl group attached to two amine groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,4-Dimethoxyphenyl)-3-(3-fluoro-4-methylphenyl)urea typically involves the reaction of 2,4-dimethoxyaniline with 3-fluoro-4-methylphenyl isocyanate. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, under reflux conditions. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the desired product.
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be necessary to maximize yield and purity. Continuous flow reactors and automated systems might be employed to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
1-(2,4-Dimethoxyphenyl)-3-(3-fluoro-4-methylphenyl)urea can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding quinones.
Reduction: The carbonyl group in the urea moiety can be reduced to form amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents like nitric acid for nitration or bromine for halogenation.
Major Products
Oxidation: Formation of quinones or other oxidized derivatives.
Reduction: Formation of amines or other reduced derivatives.
Substitution: Formation of nitro or halogenated derivatives.
科学的研究の応用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, such as enzyme inhibition or receptor binding.
Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: Used in the development of new materials or as a precursor for other industrial chemicals.
作用機序
The mechanism of action of 1-(2,4-Dimethoxyphenyl)-3-(3-fluoro-4-methylphenyl)urea would depend on its specific application. For example, if it acts as an enzyme inhibitor, it might bind to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity. The molecular targets and pathways involved would vary based on the specific biological or chemical context.
類似化合物との比較
Similar Compounds
1-(2,4-Dimethoxyphenyl)-3-phenylurea: Lacks the fluoro and methyl substitutions, which might affect its reactivity and biological activity.
1-(3-Fluoro-4-methylphenyl)-3-phenylurea: Lacks the methoxy substitutions, which might influence its solubility and chemical properties.
Uniqueness
1-(2,4-Dimethoxyphenyl)-3-(3-fluoro-4-methylphenyl)urea is unique due to the specific combination of methoxy, fluoro, and methyl substitutions on the aromatic rings
特性
IUPAC Name |
1-(2,4-dimethoxyphenyl)-3-(3-fluoro-4-methylphenyl)urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17FN2O3/c1-10-4-5-11(8-13(10)17)18-16(20)19-14-7-6-12(21-2)9-15(14)22-3/h4-9H,1-3H3,(H2,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCIIFYYILHYRSX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)NC2=C(C=C(C=C2)OC)OC)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17FN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-[3-(1H-benzimidazol-2-yl)-4-chlorophenyl]benzamide](/img/structure/B5735601.png)

![4,6-dimethyl-N-[(E)-[3-(4-nitrophenyl)-1-phenylpyrazol-4-yl]methylideneamino]pyrimidin-2-amine](/img/structure/B5735633.png)

![2-(3,4-dimethoxyphenyl)-N-methyl-N-[(3-nitrophenyl)methyl]ethanamine](/img/structure/B5735643.png)

![N-[(4-methoxynaphthalen-1-yl)methyl]pentan-3-amine](/img/structure/B5735649.png)
![N-(4-{(1E)-1-[2-({5-[(2-chlorophenoxy)methyl]furan-2-yl}carbonyl)hydrazinylidene]ethyl}phenyl)acetamide](/img/structure/B5735654.png)

![[(Z)-[1-amino-2-(2,4-dichlorophenyl)ethylidene]amino] 2-phenylsulfanylacetate](/img/structure/B5735664.png)
![methyl 2-methyl-3-[(2-propylpentanoyl)amino]benzoate](/img/structure/B5735672.png)
![1-(2-Phenylethyl)-3-[4-(trifluoromethoxy)phenyl]thiourea](/img/structure/B5735685.png)
![2-methyl-3-(3-nitrophenyl)benzo[f]quinoline](/img/structure/B5735693.png)
![N-[3-(METHYLSULFANYL)-1H-1,2,4-TRIAZOL-5-YL]-N-(2-THIENYLMETHYL)AMINE](/img/structure/B5735696.png)
